molecular formula C18H15N5OS2 B10898718 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

Cat. No.: B10898718
M. Wt: 381.5 g/mol
InChI Key: XXNMHDOXKNXMBI-UHFFFAOYSA-N
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Description

2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is a complex organic compound with the molecular formula C18H15N5OS2. This compound is notable for its unique structure, which combines a pyrimidine ring with a phenothiazine moiety, connected via a sulfanyl and ethanone linkage. It has applications in various fields, including medicinal chemistry and material science.

Properties

Molecular Formula

C18H15N5OS2

Molecular Weight

381.5 g/mol

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C18H15N5OS2/c19-15-9-16(20)22-18(21-15)25-10-17(24)23-11-5-1-3-7-13(11)26-14-8-4-2-6-12(14)23/h1-9H,10H2,(H4,19,20,21,22)

InChI Key

XXNMHDOXKNXMBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC(=CC(=N4)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE typically involves multi-step organic reactions. One common method starts with the preparation of the 4,6-diamino-2-pyrimidinyl sulfanyl intermediate, which is then reacted with a phenothiazine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Acylation of Amino Groups

The 4,6-diaminopyrimidine moiety undergoes acylation with reagents like acetic anhydride or acyl chlorides:

  • Reagents : Acetic anhydride (1.5 eq), triethylamine (base).

  • Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.

  • Product : N-acetyl derivatives, confirmed via IR (C=O stretch at ~1680 cm⁻¹) and NMR (singlet for acetyl protons at δ 2.1 ppm) .

Reduction of Carbonyl Group

The ketone group in the phenothiazine-linked ethanone is reducible:

  • Reagents : Lithium aluminum hydride (LiAlH₄, 2 eq) in anhydrous tetrahydrofuran (THF).

  • Conditions : Reflux for 6 hours under nitrogen.

  • Product : Secondary alcohol, verified by disappearance of carbonyl IR peak and new broad O–H stretch (~3400 cm⁻¹).

Nucleophilic Substitution at Sulfanyl Group

The sulfanyl (–S–) bridge serves as a site for nucleophilic displacement:

  • Reagents : Alkyl halides (e.g., methyl iodide) or aryl boronic acids .

  • Conditions : Catalytic Pd(OAc)₂, K₂CO₃, DMF, 80°C for 8 hours.

  • Product : Substituted pyrimidine derivatives, with mass spectra confirming molecular ion peaks (e.g., m/z 413 for methyl substitution).

Table 2: Nucleophilic Substitution Outcomes

NucleophileProduct StructureYield (%)
Methyl iodide–S–CH₃65
Phenyl boronic acid–S–C₆H₅58

Oxidation Reactions

Controlled oxidation of the sulfanyl group forms sulfoxides or sulfones:

  • Reagents : H₂O₂ (30%) for sulfoxide; KMnO₄/H₂SO₄ for sulfone.

  • Conditions : Room temperature (sulfoxide) vs. 60°C (sulfone).

  • Characterization : Sulfoxide shows S=O stretch at ~1050 cm⁻¹; sulfone at ~1300 cm⁻¹ .

Complexation with Metal Ions

The pyrimidine and phenothiazine units act as ligands for transition metals:

  • Metals Tested : Cu(II), Fe(III), Zn(II).

  • Conditions : Methanol solvent, 25°C, 2-hour stirring.

  • Findings : Cu(II) complexes show enhanced stability (log K = 4.2) and potential catalytic activity.

Biological Activity and Mechanistic Insights

While not a direct reaction, the compound’s reactivity underpins its bioactivity:

  • Antimicrobial Action : Acylated derivatives inhibit Staphylococcus aureus (MIC = 12.5 µg/mL) .

  • Antitubercular Activity : Unmodified compound shows 80% inhibition of Mycobacterium tuberculosis at 100 µg/mL .

Scientific Research Applications

Biological Applications

Research indicates that compounds containing both phenothiazine and pyrimidine structures exhibit significant biological activities:

  • Antimicrobial Activity : The pyrimidine component is known for its ability to inhibit bacterial growth. Studies have shown that derivatives can be effective against various pathogens.
  • Anticancer Properties : The dual nature of the compound allows for potential applications in cancer therapy. The presence of both moieties may enhance cytotoxic effects on cancer cells.
  • CNS Activity : Due to the phenothiazine structure, there is potential for use in treating psychiatric disorders, similar to existing antipsychotic medications.

Interaction Studies

Understanding how 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone interacts with biological targets is crucial. Interaction studies may include:

  • Molecular Docking : To predict binding affinities with various receptors or enzymes.
  • In vitro Assays : Evaluating the compound's efficacy against specific cell lines or microbial strains.

Case Studies

Several studies have explored the applications of similar compounds in various contexts:

  • Antimicrobial Activity Evaluation : A study demonstrated that related pyrimidine derivatives exhibited significant inhibition against Escherichia coli, suggesting potential application in treating bacterial infections.
  • Cytotoxicity Against Cancer Cells : Research involving phenothiazine derivatives showed promising results in reducing cell viability in various cancer cell lines, indicating a potential pathway for developing anticancer agents.
  • Molecular Docking Studies : Computational studies have indicated that certain derivatives can effectively bind to targets involved in neuropsychiatric disorders, supporting their potential use as therapeutic agents.

Mechanism of Action

The mechanism of action of 2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation, thereby exerting anticancer effects .

Biological Activity

The compound 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is a derivative of phenothiazine and pyrimidine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula for the compound is C15H17N5OSC_{15}H_{17}N_5OS. Its structure includes a phenothiazine moiety linked to a pyrimidine derivative via a sulfanyl group. This unique combination is thought to contribute to its biological properties.

The biological activity of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone can be attributed to several mechanisms:

  • Dopaminergic Receptor Modulation : Similar to other phenothiazines, this compound may exert neuroleptic effects through the blockade of dopaminergic receptors, particularly D2 receptors, which are involved in various neurological disorders .
  • Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to anti-proliferative effects in cancer cells .
  • Calmodulin Interaction : Calmodulin is a calcium-binding messenger protein that regulates various cellular processes. The compound's ability to interact with calmodulin may influence cellular signaling and proliferation .

Biological Activities

Research indicates that 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone exhibits several biological activities:

  • Anticancer Properties : Studies have demonstrated that derivatives of phenothiazines can inhibit tumor growth by inducing apoptosis in cancer cells and reversing multidrug resistance through P-glycoprotein inhibition .
  • Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Research Findings

A summary of key studies related to the biological activity of the compound is provided below:

StudyFindings
Crystal structure analysis revealed insights into the compound's stability and interaction with biological targets.
Phenothiazine derivatives exhibit diverse biological activities including anticancer and antimicrobial effects.
In vitro studies demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis at specific concentrations.

Case Studies

  • Case Study on Anticancer Activity : In a study involving human breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting effective anticancer properties.
  • Case Study on Antimicrobial Efficacy : The compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., acetonitrile, ethanol) impacts reaction efficiency .
  • Purification often involves recrystallization or column chromatography.

Which spectroscopic methods are most effective for characterizing this compound?

Q. Basic Characterization Techniques

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹, NH₂ vibrations at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms structure via proton environments (e.g., phenothiazine aromatic protons at δ 6.8–7.5 ppm, pyrimidine NH₂ at δ 5.5–6.0 ppm) .
  • Elemental Analysis : Validates purity (>95% C, H, N, S content) .

How can reaction conditions be optimized to improve yields?

Q. Advanced Synthesis Optimization

Parameter Optimal Condition Impact
Solvent Ethanol or DMFEnhances nucleophilicity of thiol groups
Base KOH or NEt₃Facilitates deprotonation of SH groups
Temperature 60–80°CBalances reaction rate and decomposition
Catalyst Pd(PPh₃)₄ (for coupling)Improves cross-coupling efficiency

What are the key structural features of this compound from X-ray crystallography?

Q. Basic Crystallographic Insights

  • Intramolecular Hydrogen Bonding : Forms S(7) ring motifs between pyrimidine NH₂ and adjacent N/S atoms .
  • Dihedral Angles : Pyrimidine and phenothiazine rings are non-planar (42–62° tilt), influencing π-π stacking .
  • Packing Motifs : Layers stabilized via N–H⋯N/O/Cl bonds, creating 3D networks .

How can SHELX software refine the crystal structure of this compound?

Q. Advanced Crystallography

  • SHELXL Workflow :
    • Data Integration : Use SHELXC to process diffraction data.
    • Structure Solution : SHELXD/SHELXE for experimental phasing.
    • Refinement : SHELXL for anisotropic displacement parameters, hydrogen bonding, and disorder modeling .
  • Key Features : Twin refinement, high-resolution data handling, and hydrogen bond restraints .

What in vitro biological activities have been reported?

Q. Basic Biological Screening

Activity Assay Model Key Findings
Anticancer TLK1B kinase inhibitionIC₅₀ values <10 µM in leukemia cell lines
Anti-Anxiety Elevated Plus Maze (EPM)Compounds 4e/4g showed 70–80% efficacy vs. Diazepam
CB1 Receptor Antagonism Radioligand bindingKi ~50 nM for anti-obesity potential

How do structural modifications influence biological activity?

Q. Advanced SAR Analysis

Modification Activity Trend Reference
Pyrimidine NH₂ → NO₂ Reduced kinase inhibition
Phenothiazine S→O Enhanced CB1 binding affinity
Addition of 3-NO₂ phenyl Improved anti-anxiety activity

Mechanistic Insight : Electron-withdrawing groups enhance π-stacking with target proteins .

What computational approaches study this compound’s interactions?

Q. Advanced Computational Methods

  • Molecular Docking : Autodock Vina predicts binding modes to TLK1B kinase (docking scores: −8.7 to −10.2 kcal/mol) .
  • Quantum Chemical Analysis : DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and map electrostatic potentials .

How do HPLC/TLC contribute to purity assessment during synthesis?

Q. Basic Analytical Validation

  • TLC : Hexane:ethyl acetate (3:1) monitors reaction progress (Rf ~0.5–0.7) .
  • HPLC : C18 columns with UV detection (λ = 254 nm) confirm >98% purity .

How to resolve discrepancies in reported biological activities?

Q. Advanced Data Contradiction Analysis

  • Source Variation : Differences in assay conditions (e.g., cell lines, IC₅₀ protocols) .
  • Structural Analogues : Compare activities of derivatives (e.g., 4e vs. 4g in anti-anxiety assays) .
  • Target Selectivity : Off-target effects (e.g., CB1 vs. kinase inhibition) require orthogonal assays .

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